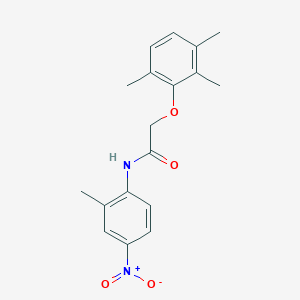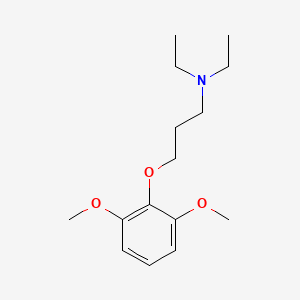![molecular formula C20H21F3N2O B4967952 1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)
1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain, and is therefore involved in the regulation of synaptic transmission and plasticity. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, as well as its use as a tool in basic neuroscience research.
Mécanisme D'action
1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone acts as a competitive inhibitor of EAAT3, binding to the transporter protein and preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on brain function depending on the context.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various brain regions and cell types. For example, this compound can increase the release of dopamine in the prefrontal cortex, enhance long-term potentiation in the hippocampus, and reduce the firing rate of dopaminergic neurons in the ventral tegmental area. These effects are likely mediated by the modulation of glutamatergic signaling and the downstream effects on other neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool, including its high potency and selectivity for EAAT3, its ability to cross the blood-brain barrier, and its relative lack of toxicity at therapeutic doses. However, this compound also has some limitations, including its short half-life in vivo, its potential to affect other transporter subtypes at high concentrations, and its potential to induce seizures or excitotoxicity in certain contexts.
Orientations Futures
There are several potential future directions for research on 1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone and its applications in neuroscience. These include:
- Further investigation of the effects of this compound on different brain regions and cell types, as well as its interactions with other neurotransmitter systems.
- Development of more selective and longer-lasting EAAT3 inhibitors for therapeutic use.
- Investigation of the potential use of this compound as a diagnostic tool for neurological and psychiatric disorders.
- Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of various disorders.
- Investigation of the potential use of this compound as a tool for studying the role of glutamate transporters in synaptic plasticity and behavior.
Méthodes De Synthèse
1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process involving the coupling of 4-(2-trifluoromethylbenzyl)piperazine with 4-bromobenzophenone, followed by reduction and deprotection steps. The synthesis of this compound has been described in detail in several publications, including a recent study by Kanner et al. (2020).
Applications De Recherche Scientifique
1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone has been widely used as a research tool to investigate the role of EAAT3 in brain function and dysfunction. Studies have shown that this compound can modulate synaptic plasticity, alter neuronal excitability, and affect behavior in animal models of neurological and psychiatric disorders. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, and to reduce anxiety-like behavior in rodents.
Propriétés
IUPAC Name |
1-[4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-15(26)16-6-8-18(9-7-16)25-12-10-24(11-13-25)14-17-4-2-3-5-19(17)20(21,22)23/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTYBFDKDAXRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)
![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)
![ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B4967916.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)

![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)